Cas no 1077-94-7 (5-Bromo-1H-indazole-3-carboxylic Acid)

5-Bromo-1H-indazole-3-carboxylic Acid is a versatile organic compound widely utilized in the synthesis of pharmaceuticals and agrochemicals. It features a bromo substituent, enhancing its reactivity and selectivity. The carboxylic acid functionality facilitates various transformations, enabling the synthesis of complex molecules. Its high purity and structural purity make it ideal for research and development applications.
5-Bromo-1H-indazole-3-carboxylic Acid structure
1077-94-7 structure
商品名:5-Bromo-1H-indazole-3-carboxylic Acid
CAS番号:1077-94-7
MF:C8H5BrN2O2
メガワット:241.041500806808
MDL:MFCD05663979
CID:83368
PubChem ID:7157358

5-Bromo-1H-indazole-3-carboxylic Acid 化学的及び物理的性質

名前と識別子

    • 5-Bromo-1H-indazole-3-carboxylic acid
    • 1H-INDAZOLE-3-CARBOXYLIC ACID, 5-BROMO-
    • 5-BROMOINDAZOLE-3-CARBOXYLIC ACID
    • 5-BROMO-3-INDAZOLECARBOXYLIC ACID
    • 5-BroMo-1H-indazole-3-car...
    • 5-Bromo-3-carboxy-1H-indazole
    • 5-broMo-1H-indazol-3-carboxylic acid
    • 5-Bromo-1H-indazole-3-carboxylicacid
    • 1H-INDAZOLE-3-CARBOXYLIC ACID,5-BROMO-
    • PubChem7817
    • KSC173Q5B
    • AMJVXOOGGBPVCZ-UHFFFAOYSA-N
    • BCP23478
    • STK894295
    • RW1889
    • BBL021582
    • SBB067597
    • PB23419
    • RP
    • 5-Bromo-2h-indazole-3-carbo
    • 5-bromanyl-1H-indazole-3-carboxylic acid
    • 5-bromo-1H-indazole-3-carboxylic acid, AldrichCPR
    • 5-Bromo-2h-indazole-3-carboxylic acid
    • MFCD05663979
    • FS-2930
    • FT-0604115
    • EN300-70553
    • 1077-94-7
    • AM84330
    • AKOS005144151
    • W-204645
    • G10168
    • AC-24733
    • A801756
    • Z1134126538
    • SCHEMBL260615
    • SY039919
    • ADENYLYL(3>5)CYTIDINEFREEACID
    • DTXSID40428123
    • CS-W019742
    • 2877674-45-6
    • DB-026323
    • 5-Bromo-1H-indazole-3-carboxylic Acid
    • MDL: MFCD05663979
    • インチ: 1S/C8H5BrN2O2/c9-4-1-2-6-5(3-4)7(8(12)13)11-10-6/h1-3H,(H,10,11)(H,12,13)
    • InChIKey: AMJVXOOGGBPVCZ-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC2=C(C=1)C(C(=O)O)=NN2

計算された属性

  • せいみつぶんしりょう: 239.95344g/mol
  • ひょうめんでんか: 0
  • XLogP3: 2.1
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 回転可能化学結合数: 1
  • どういたいしつりょう: 239.95344g/mol
  • 単一同位体質量: 239.95344g/mol
  • 水素結合トポロジー分子極性表面積: 66Ų
  • 重原子数: 13
  • 複雑さ: 224
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • 互変異性体の数: 4
  • ひょうめんでんか: 0

じっけんとくせい

  • 密度みつど: 1.946
  • ゆうかいてん: 289-292°C
  • ふってん: 493.4°C at 760 mmHg
  • フラッシュポイント: 252.2°C
  • 屈折率: 1.766
  • PSA: 65.98000
  • LogP: 2.02360

5-Bromo-1H-indazole-3-carboxylic Acid セキュリティ情報

5-Bromo-1H-indazole-3-carboxylic Acid 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-Bromo-1H-indazole-3-carboxylic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM105649-10g
5-bromo-1H-indazole-3-carboxylic acid
1077-94-7 97%
10g
$60 2023-11-25
Chemenu
CM105649-25g
5-bromo-1H-indazole-3-carboxylic acid
1077-94-7 97%
25g
$146 2023-11-25
Enamine
EN300-70553-0.05g
5-bromo-1H-indazole-3-carboxylic acid
1077-94-7 95.0%
0.05g
$19.0 2025-03-21
abcr
AB170722-1 g
5-Bromo-1H-indazole-3-carboxylic acid, 95%; .
1077-94-7 95%
1 g
€74.20 2023-07-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1065708-5g
5-Bromo-1H-indazole-3-carboxylic acid
1077-94-7 97%
5g
¥204.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1065708-25g
5-Bromo-1H-indazole-3-carboxylic acid
1077-94-7 97%
25g
¥630.00 2024-08-09
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB02049-100G
5-bromo-1H-indazole-3-carboxylic acid
1077-94-7 97%
100g
¥ 6,105.00 2023-03-31
Ambeed
A247262-5g
5-Bromo-1H-indazole-3-carboxylic acid
1077-94-7 97%
5g
$20.0 2025-02-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1065708-1g
5-Bromo-1H-indazole-3-carboxylic acid
1077-94-7 97%
1g
¥49.00 2024-08-09
eNovation Chemicals LLC
K04771-50g
5-bromo-1H-indazole-3-carboxylic acid
1077-94-7 >95%
50g
$1430 2024-05-23

5-Bromo-1H-indazole-3-carboxylic Acid 関連文献

5-Bromo-1H-indazole-3-carboxylic Acidに関する追加情報

5-Bromo-1H-indazole-3-carboxylic Acid: A Comprehensive Overview

5-Bromo-1H-indazole-3-carboxylic acid (CAS No. 1077-94-7) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent advancements in the study of 5-Bromo-1H-indazole-3-carboxylic acid.

Chemical Structure and Properties

5-Bromo-1H-indazole-3-carboxylic acid is a member of the indazole family, a class of heterocyclic compounds with a wide range of biological activities. The compound features a bromine atom at the 5-position of the indazole ring and a carboxylic acid group at the 3-position. The presence of these functional groups imparts unique chemical and physical properties to the molecule. The bromine substituent enhances the lipophilicity of the compound, which can influence its pharmacokinetic behavior, such as absorption, distribution, metabolism, and excretion (ADME) properties.

The carboxylic acid group provides the molecule with acidic properties and can participate in hydrogen bonding interactions, which are crucial for its biological activity. The combination of these functional groups makes 5-Bromo-1H-indazole-3-carboxylic acid an attractive candidate for drug development.

Synthesis Methods

The synthesis of 5-Bromo-1H-indazole-3-carboxylic acid has been extensively studied, and several methods have been reported in the literature. One common approach involves the condensation of 5-bromoindazole with an appropriate carboxylic acid derivative. For example, a typical synthetic route involves the reaction of 5-bromoindazole with chloroacetic acid in the presence of a base such as potassium carbonate. This reaction yields 5-Bromo-1H-indazole-3-carboxylic acid in good yield and purity.

An alternative method involves the use of microwave-assisted synthesis, which has gained popularity due to its efficiency and environmental friendliness. Microwave-assisted reactions can significantly reduce reaction times and improve yields compared to conventional heating methods. Recent studies have demonstrated that microwave-assisted synthesis can produce high-purity 5-Bromo-1H-indazole-3-carboxylic acid with excellent reproducibility.

Biological Activities

5-Bromo-1H-indazole-3-carboxylic acid has been investigated for its potential therapeutic applications due to its diverse biological activities. One of the most notable areas of research is its anti-inflammatory properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro and in vivo. These findings suggest that 5-Bromo-1H-indazole-3-carboxylic acid may have potential as an anti-inflammatory agent for treating conditions such as arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory effects, 5-Bromo-1H-indazole-3-carboxylic acid has also been studied for its anticancer properties. Research has demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action involves the activation of caspase pathways and the modulation of cell cycle regulatory proteins. These findings highlight the potential of 5-Bromo-1H-indazole-3-carboxylic acid as a lead compound for developing novel anticancer drugs.

Clinical Trials and Future Prospects

The promising preclinical results with 5-Bromo-1H-indazole-3-carboxylic acid have led to increased interest in advancing this compound into clinical trials. Several Phase I clinical trials are currently underway to evaluate the safety and tolerability of this compound in humans. Preliminary data from these trials have shown that 5-Bromo-1H-indazole-3-carboxylic acid is well-tolerated at various dose levels, with no significant adverse effects reported.

Further clinical studies are needed to fully assess the efficacy and safety profile of this compound in treating specific diseases. Researchers are also exploring combination therapies involving 5-Bromo-1H-indazole-3-carboxylic acid with other drugs to enhance therapeutic outcomes. For example, combining this compound with standard anti-inflammatory or anticancer agents may provide synergistic effects that could improve patient outcomes.

Conclusion

5-Bromo-1H-indazole-3-carboxylic acid (CAS No. 1077-94-7) is a promising organic compound with diverse biological activities, including anti-inflammatory and anticancer properties. Its unique chemical structure and synthetic accessibility make it an attractive candidate for drug development. Ongoing research and clinical trials are expected to further elucidate its therapeutic potential and pave the way for new treatment options in various medical conditions.

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